molecular formula C12H11N3OS B13342424 4-((2-Aminothiazol-5-yl)methyl)-3-methoxybenzonitrile

4-((2-Aminothiazol-5-yl)methyl)-3-methoxybenzonitrile

Cat. No.: B13342424
M. Wt: 245.30 g/mol
InChI Key: OKYISWGNIJSRGR-UHFFFAOYSA-N
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Description

4-((2-Aminothiazol-5-yl)methyl)-3-methoxybenzonitrile is an organic compound that features a thiazole ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Aminothiazol-5-yl)methyl)-3-methoxybenzonitrile typically involves the reaction of 2-aminothiazole with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((2-Aminothiazol-5-yl)methyl)-3-methoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((2-Aminothiazol-5-yl)methyl)-3-methoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-((2-Aminothiazol-5-yl)methyl)-3-methoxybenzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The compound can also interact with bacterial cell walls, disrupting their integrity and leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler analog that serves as a precursor in the synthesis of more complex thiazole derivatives.

    3-Methoxybenzonitrile: Another related compound that lacks the thiazole ring but shares the benzonitrile moiety.

Uniqueness

4-((2-Aminothiazol-5-yl)methyl)-3-methoxybenzonitrile is unique due to the combination of the thiazole ring and the methoxybenzonitrile structure, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its simpler analogs.

Properties

Molecular Formula

C12H11N3OS

Molecular Weight

245.30 g/mol

IUPAC Name

4-[(2-amino-1,3-thiazol-5-yl)methyl]-3-methoxybenzonitrile

InChI

InChI=1S/C12H11N3OS/c1-16-11-4-8(6-13)2-3-9(11)5-10-7-15-12(14)17-10/h2-4,7H,5H2,1H3,(H2,14,15)

InChI Key

OKYISWGNIJSRGR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C#N)CC2=CN=C(S2)N

Origin of Product

United States

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